Aminoquinuride
Overview
Description
Preparation Methods
Aminoquinuride can be synthesized through various synthetic routes. One common method involves the reaction of 4-aminoquinoline with isocyanates to form the corresponding urea derivative . The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of aminoquinuride involves its binding to specific molecular targets. For example, this compound binds to glycosaminoglycans (GAGs) and influences their function . It has also been shown to inhibit the action of SEVI, which can increase HIV infectivity . Additionally, this compound has been found to reduce inflammation but inhibit remyelination in murine models of multiple sclerosis .
Comparison with Similar Compounds
Aminoquinuride is unique among 4-aminoquinolines due to its specific binding properties and biological activities. Similar compounds include:
Properties
CAS No. |
3811-56-1 |
---|---|
Molecular Formula |
C21H20N6O |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1,3-bis(4-amino-2-methylquinolin-6-yl)urea |
InChI |
InChI=1S/C21H20N6O/c1-11-7-17(22)15-9-13(3-5-19(15)24-11)26-21(28)27-14-4-6-20-16(10-14)18(23)8-12(2)25-20/h3-10H,1-2H3,(H2,22,24)(H2,23,25)(H2,26,27,28) |
InChI Key |
HOUSDILKOJMENG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N |
Appearance |
Solid powder |
3811-56-1 5424-37-3 |
|
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
5424-37-3 (di-hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aminochincarbamidum, Aminoquin carbamide, Aminoquinuride, Surfen |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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